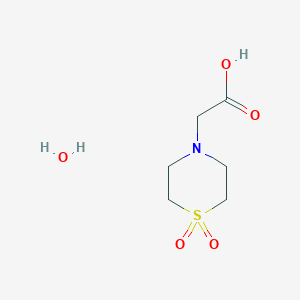

2-(1,1-Dioxidothiomorpholino)acetic acid hydrate

説明

特性

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-4-yl)acetic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S.H2O/c8-6(9)5-7-1-3-12(10,11)4-2-7;/h1-5H2,(H,8,9);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIPMGQHLUYMNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CC(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-(1,1-Dioxidothiomorpholino)acetic acid hydrate (B1144303)

The creation of the title compound is not a single-step process but rather a carefully planned sequence of reactions designed to build the target molecule efficiently.

Multi-Step Organic Reaction Sequences

The synthesis of 2-(1,1-dioxidothiomorpholino)acetic acid hydrate is typically achieved through a multi-step pathway. A common approach begins with the commercially available thiomorpholine (B91149), which first undergoes oxidation to form the key intermediate, thiomorpholine 1,1-dioxide. This intermediate is then subjected to a reaction that introduces the acetic acid moiety onto the nitrogen atom. This sequential approach allows for the controlled construction of the molecule, ensuring high purity of the final product. Continuous flow technologies have been explored for similar multi-step syntheses of complex molecules, offering advantages in terms of reaction control, safety, and scalability. researchgate.netnih.gov

Oxidation of Thiomorpholine Precursors to 1,1-Dioxide Derivatives Prior to Acylation

A critical step in the synthesis is the oxidation of the sulfur atom in the thiomorpholine ring to a sulfone group (1,1-dioxide). This transformation is essential as the resulting sulfone imparts specific chemical and physical properties to the final molecule. nbinno.com The oxidation of thiomorpholine to thiomorpholine-1,1-dioxide is typically carried out using strong oxidizing agents. nbinno.com Common reagents for this type of transformation are listed in the table below. The choice of oxidant and reaction conditions is crucial to achieve a high yield and avoid unwanted side reactions.

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Potassium Permanganate (KMnO₄) | Water | 40 | 4 | 83.0 | |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | 40-45 | 0.5 | ~95 | google.com |

This table presents examples of oxidation reactions on thiomorpholine or similar sulfide-containing precursors.

Introduction of the Acetic Acid Moiety via Acylation or Related Linkage Reactions

Once thiomorpholine-1,1-dioxide is obtained, the acetic acid group is introduced onto the nitrogen atom. This is typically achieved through an N-alkylation reaction using a haloacetic acid, such as chloroacetic acid or bromoacetic acid, or their corresponding esters. The reaction involves the nucleophilic attack of the secondary amine of the thiomorpholine-1,1-dioxide on the electrophilic carbon of the halo-acetic acid derivative. The presence of a base is often required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Synthesis of Analogues and Derivatives Incorporating the 1,1-Dioxidothiomorpholino-acetic Acid Scaffold

The core structure of 2-(1,1-dioxidothiomorpholino)acetic acid can be readily modified to produce a variety of analogues, such as esters, amides, and hydrazides. These derivatives are synthesized to explore structure-activity relationships in various chemical and biological contexts.

Esterification Reactions, e.g., Ethyl 2-(1,1-Dioxidothiomorpholino)acetate

Ester derivatives are commonly prepared from the parent carboxylic acid. The Fischer esterification is a classic method, involving the reaction of the carboxylic acid with an alcohol (e.g., ethanol (B145695) to form the ethyl ester) in the presence of an acid catalyst like sulfuric acid. masterorganicchemistry.comathabascau.ca To achieve high yields, the equilibrium of this reversible reaction is often shifted towards the product by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comathabascau.ca The synthesis of ethyl 2-(1,1-dioxidothiomorpholino)acetate is a prime example of this transformation, resulting in a compound with modified solubility and reactivity. sigmaaldrich.com

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Reference |

| 2-(1,1-Dioxidothiomorpholino)acetic acid | Ethanol | Sulfuric Acid (H₂SO₄) | Reflux | Ethyl 2-(1,1-dioxidothiomorpholino)acetate | masterorganicchemistry.comathabascau.ca |

| Acetic Acid | Ethanol | Ion Exchange Resin | 80°C | Ethyl Acetate | researchgate.net |

This table illustrates typical conditions for Fischer esterification.

Formation of Amide and Hydrazide Derivatives

The carboxylic acid group of 2-(1,1-dioxidothiomorpholino)acetic acid is a versatile handle for the synthesis of amide and hydrazide derivatives.

Amide Synthesis: Amides are generally formed by reacting the carboxylic acid with a primary or secondary amine. fishersci.co.uk Direct reaction is often inefficient, so the carboxylic acid is typically activated first. Common methods include converting the acid to a more reactive acyl chloride or using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.co.ukyoutube.com These reagents facilitate the formation of an amide bond with high efficiency. fishersci.co.uk The synthesis of various acetamide (B32628) derivatives often follows these established protocols. nih.govresearchgate.netnih.gov

Hydrazide Synthesis: Hydrazides are synthesized by reacting the carboxylic acid or, more commonly, its corresponding ester with hydrazine (B178648) hydrate. nih.govneliti.com This reaction is typically performed in an alcoholic solvent, such as methanol (B129727) or ethanol, and often proceeds smoothly at room temperature or with gentle heating. nih.gov The resulting hydrazide can be a key intermediate for the synthesis of other heterocyclic compounds. nih.gov However, care must be taken when using acidic conditions, as side reactions like acylation of the hydrazide by the acid solvent (e.g., acetic acid) can occur. pharm.or.jpresearchgate.net

| Derivative | Starting Material | Reagent(s) | General Method | Reference |

| Amide | Carboxylic Acid | Amine, Coupling Agent (e.g., DCC, EDC) | Activation of carboxylic acid followed by reaction with amine. | fishersci.co.ukyoutube.com |

| Hydrazide | Ester | Hydrazine Hydrate | Reaction in an alcohol solvent. | nih.govneliti.com |

This table summarizes general approaches for the synthesis of amide and hydrazide derivatives.

Incorporation into Complex Heterocyclic Systems and Novel Scaffolds

The unique structural features of 2-(1,1-dioxidothiomorpholino)acetic acid, including the presence of a carboxylic acid moiety, a tertiary amine, and a sulfone group, make it a valuable synthon for the generation of a wide array of heterocyclic compounds. Methodologies for its incorporation primarily revolve around the reactivity of its carboxylic acid group, which readily participates in amide bond formation and subsequent cyclization reactions.

One common strategy involves the coupling of 2-(1,1-dioxidothiomorpholino)acetic acid with various bifunctional amines and other nucleophiles to construct fused heterocyclic systems. For instance, the reaction with ortho-substituted anilines or other aromatic diamines can lead to the formation of benzodiazepine (B76468) or other diazepine-based structures, which are privileged scaffolds in medicinal chemistry. The general approach involves an initial amide bond formation, often facilitated by standard coupling reagents, followed by an intramolecular cyclization step.

While specific examples detailing the direct use of this compound in the synthesis of pyridinones, pyrazinones, or triazines are not extensively documented in publicly available literature, the general principles of heterocyclic synthesis suggest its applicability. For example, a plausible route to a pyridinone derivative could involve the condensation of an activated form of the acid with a suitable 1,3-dicarbonyl compound or its enamine equivalent. Similarly, reaction with 1,2-diamines could potentially lead to pyrazinone-containing scaffolds. The synthesis of triazine derivatives could be envisioned through the reaction of an activated intermediate of the acid with a biguanide (B1667054) or a similar nitrogen-rich reagent.

The following table outlines potential, albeit not yet specifically reported, synthetic pathways for the incorporation of the target molecule into various heterocyclic systems, based on established synthetic protocols for similar carboxylic acids.

| Heterocyclic System | Potential Synthetic Precursors | General Reaction Type |

| Pyridinone Derivatives | β-ketoesters, enamines | Condensation/Cyclization |

| Pyrazinone Derivatives | α-amino ketones, 1,2-diamines | Condensation/Cyclization |

| Triazine Derivatives | Amidines, guanidines | Cyclocondensation |

Investigation of Reaction Mechanisms and Yield Optimization in Synthetic Pathways

The efficiency of incorporating 2-(1,1-dioxidothiomorpholino)acetic acid into complex molecules is highly dependent on the chosen synthetic route and reaction conditions. A critical aspect of developing robust synthetic methodologies is the investigation of reaction mechanisms and the subsequent optimization of reaction parameters to maximize product yield and purity.

For amide bond formation, a key step in many synthetic sequences involving this carboxylic acid, the choice of coupling reagent and reaction conditions is paramount. Common coupling reagents such as carbodiimides (e.g., DCC, EDC) in the presence of additives like HOBt or HOAt are often employed to activate the carboxylic acid. The mechanism of these reactions typically involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine nucleophile. Side reactions, such as the formation of N-acylurea byproducts, can reduce the yield and complicate purification. Therefore, optimization studies often focus on screening different coupling reagents, solvents, temperatures, and stoichiometric ratios to minimize these side reactions.

The following interactive data table summarizes common coupling reagents used for amide bond formation and their general characteristics, which would be relevant for optimizing the synthesis of derivatives of 2-(1,1-dioxidothiomorpholino)acetic acid.

| Coupling Reagent | Additive | Typical Solvent(s) | Key Advantages | Potential Drawbacks |

| DCC | HOBt | DCM, DMF | Inexpensive, effective | Dicyclohexylurea byproduct can be difficult to remove |

| EDC | HOBt/HOAt | DCM, DMF, Water | Water-soluble byproduct, good for aqueous reactions | More expensive than DCC |

| HATU | DIPEA | DMF, NMP | High efficiency, low racemization | Expensive, potential for side reactions with certain amines |

| T3P | Pyridine | Ethyl acetate, DCM | Low epimerization, broad substrate scope | Can be corrosive |

Furthermore, in cyclization reactions to form the final heterocyclic ring, mechanistic investigations are crucial for controlling regioselectivity and stereoselectivity. For instance, in acid-catalyzed cyclocondensation reactions, understanding the protonation state of intermediates and the reversibility of reaction steps can inform the choice of acid catalyst and reaction temperature to favor the desired product. Kinetic studies can provide valuable insights into the rate-determining step of the reaction, allowing for targeted optimization of that specific transformation.

While detailed mechanistic studies and yield optimization data specifically for reactions involving this compound are not widely published, the principles derived from studies on analogous systems provide a strong foundation for developing efficient and high-yielding synthetic pathways for its derivatives. Future research in this area will likely focus on elucidating these specific reaction parameters to fully exploit the synthetic potential of this versatile building block.

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the case of 2-(1,1-dioxidothiomorpholino)acetic acid hydrate (B1144303), the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments within the molecule.

The thiomorpholine (B91149) dioxide ring contains two sets of methylene (B1212753) protons. The protons on the carbons adjacent to the sulfone group (C2 and C6) are expected to be deshielded due to the electron-withdrawing nature of the SO₂ group, and would likely appear as a triplet. The protons on the carbons adjacent to the nitrogen atom (C3 and C5) would also appear as a triplet, but at a slightly different chemical shift. The methylene protons of the acetic acid group attached to the nitrogen would appear as a singlet. The proton of the carboxylic acid and the protons of the water of hydration may appear as a broad singlet, and their chemical shifts can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(1,1-Dioxidothiomorpholino)acetic acid hydrate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂-SO₂- | 3.10 - 3.30 | t |

| -CH₂-N- | 2.90 - 3.10 | t |

| N-CH₂-COOH | 3.40 - 3.60 | s |

| -COOH | 10.0 - 12.0 | br s |

Note: Predicted values are based on the analysis of structurally similar compounds.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the ¹³C NMR spectrum.

For this compound, three distinct signals are expected for the carbon atoms in the thiomorpholine dioxide ring and the acetic acid moiety. The carbons adjacent to the highly electronegative sulfone group (C2 and C6) are expected to have the most downfield chemical shift. The carbons adjacent to the nitrogen (C3 and C5) will appear at a slightly upfield position. The methylene carbon of the acetic acid group will also produce a distinct signal. The carbonyl carbon of the carboxylic acid will be the most deshielded and appear significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₂-SO₂- | 50 - 55 |

| -C H₂-N- | 45 - 50 |

| N-C H₂-COOH | 55 - 60 |

Note: Predicted values are based on the analysis of structurally similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₆H₁₁NO₄S·H₂O), the expected exact mass can be calculated. The monoisotopic mass of the anhydrous form is 193.0409 g/mol . HRMS analysis would be expected to confirm this mass with a high degree of accuracy, typically within a few parts per million (ppm), thus confirming the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample and confirming the identity of the main component. In the analysis of this compound, LC-MS would be used to separate the compound from any impurities. The mass spectrometer would then provide the mass of the eluting compound, which should correspond to the molecular weight of the target molecule, thereby confirming its identity and purity in a single analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint for the molecule.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. The strong, asymmetric and symmetric stretching vibrations of the sulfone (SO₂) group are anticipated to appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The presence of the carboxylic acid will be indicated by a broad O-H stretching band from 3300-2500 cm⁻¹ and a sharp C=O stretching band around 1730-1700 cm⁻¹. The C-N stretching of the tertiary amine within the ring will likely be observed in the 1250-1020 cm⁻¹ region. Additionally, C-H stretching vibrations from the methylene groups will be present in the 3000-2850 cm⁻¹ range. The presence of water of hydration would contribute to the broadness of the O-H stretching band.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid & H₂O) | 3300 - 2500 | Broad, Strong |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1730 - 1700 | Strong |

| S=O Stretch (Asymmetric) | 1350 - 1300 | Strong |

| S=O Stretch (Symmetric) | 1160 - 1120 | Strong |

Note: Predicted values are based on characteristic infrared absorption frequencies for the respective functional groups.

High-Resolution Microwave Spectroscopic Studies of Hydration (Drawing from Acetic Acid Hydrate Research)

High-resolution microwave spectroscopy is a powerful tool for obtaining detailed structural information on molecules in the gas phase. libretexts.org This technique measures the transition frequencies between quantized rotational energy levels, which are highly sensitive to the molecule's moments of inertia and, consequently, its geometry. tanta.edu.eg For hydrated complexes, this method can precisely define the structure of the hydrogen-bonding network and the orientation of the constituent molecules.

Research on acetic acid monohydrate and dihydrate using pulsed nozzle Fourier transform microwave spectroscopy has successfully provided such detailed insights. rsc.orgresearchgate.net In these studies, the rotational spectra of the complexes were recorded, and the resulting data were used to determine their rotational and centrifugal distortion constants. These experimental constants confirmed the structures predicted by ab initio calculations, where the water molecules bind to the carboxylic group to form hydrogen-bonded ring complexes. rsc.orgresearchgate.net

The rotational constants (A, B, and C) are inversely proportional to the moments of inertia of the molecule, and their determination is the first step in structural analysis via microwave spectroscopy. Centrifugal distortion constants account for the slight changes in bond lengths and angles that occur as a molecule rotates. The precise determination of these parameters allows for the accurate characterization of the molecular geometry.

In the study of acetic acid monohydrate and dihydrate, the rotational and centrifugal distortion constants were determined with high accuracy. rsc.org These experimental values were found to be in excellent agreement with those predicted by theoretical calculations, confirming the predicted hydrogen-bonded ring structures. rsc.orgresearchgate.net

Table 1: Spectroscopic Constants of Acetic Acid Monohydrate and Dihydrate

| Parameter | Acetic Acid Monohydrate | Acetic Acid Dihydrate |

|---|---|---|

| A / MHz | 3534.876 | 2153.308 |

| B / MHz | 1943.435 | 1345.540 |

| C / MHz | 1317.818 | 946.402 |

| ΔJ / kHz | 1.13 | 0.35 |

| ΔJK / kHz | -1.58 | -0.11 |

| ΔK / kHz | 4.8 | 1.0 |

| δJ / kHz | 0.28 | 0.08 |

| δK / kHz | 1.1 | 0.3 |

Data sourced from high-resolution microwave spectroscopic studies on acetic acid hydrates. rsc.org

Hydrogen bonding plays a critical role in the structure and properties of hydrated molecules. researchgate.netnih.gov Microwave spectroscopy can provide detailed information about the geometry and strength of these interactions. In the case of acetic acid hydrates, the water molecules were found to form cyclic hydrogen-bonded structures with the carboxylic acid group. rsc.orgresearchgate.net This ring structure is a common motif in the hydration of carboxylic acids. aip.orgacs.org

The analysis of the rotational spectra of acetic acid monohydrate and dihydrate confirmed the formation of these stable, hydrogen-bonded ring complexes. rsc.org The arrangement of the water molecules and the carboxylic acid group is such that it maximizes the hydrogen bonding interactions, leading to a particularly stable configuration. aip.org The study of such networks is crucial for understanding the behavior of these molecules in biological and atmospheric contexts.

Molecules containing symmetric internal rotors, such as a methyl group (-CH3), exhibit fine structure in their rotational spectra due to the tunneling of the rotor between equivalent positions. dntb.gov.ua The analysis of this fine structure allows for the determination of the barrier height to internal rotation, which provides insight into the local electronic environment and intramolecular forces.

For acetic acid and its hydrates, all rotational transitions were observed to be split into two components due to the internal rotation of the methyl group. rsc.orgresearchgate.net The analysis of these splittings enabled the accurate determination of the three-fold barrier to internal rotation (V3). A noteworthy trend was observed: the V3 barrier decreases as the extent of hydration increases. This suggests that the strength of the hydrogen bonding in the complexes influences the barrier to internal rotation of the methyl group. rsc.orgresearchgate.net

Table 2: Barrier to Internal Rotation (V3) of the Methyl Group in Acetic Acid and its Hydrates

| Species | V3 Barrier (cm-1) |

|---|---|

| Acetic Acid Monomer | 168.16 |

| Acetic Acid Monohydrate | 138.396 |

| Acetic Acid Dihydrate | 118.482 |

Data illustrates the trend of decreasing barrier height with increased hydration. rsc.org

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (QCC) and Ab Initio Molecular Dynamics (AIMD)

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed understanding of the electronic structure and energetics of molecules. Ab initio molecular dynamics (AIMD) extends these calculations to simulate the time-dependent behavior of molecular systems, providing a dynamic picture of processes such as hydration.

While specific AIMD simulations on 2-(1,1-Dioxidothiomorpholino)acetic acid hydrate (B1144303) are not extensively documented in publicly available literature, the principles of hydration for zwitterionic compounds, which this molecule can be considered to be, have been studied. AIMD simulations on zwitterionic materials like carboxybetaines reveal the critical role of hydrogen bonding in their hydration behavior. nih.gov These studies show that strong hydrogen bonding between the zwitterionic functional groups and water molecules is a key factor in their hydration shells. researchgate.net

For 2-(1,1-Dioxidothiomorpholino)acetic acid hydrate, the carboxylic acid group and the tertiary amine of the thiomorpholine (B91149) ring are the primary sites for hydrogen bonding with the water molecule of hydration and surrounding solvent. The sulfone group, with its two oxygen atoms, can also act as a hydrogen bond acceptor. AIMD simulations on similar zwitterionic systems suggest that the interplay between the charged groups and water molecules leads to a highly structured and stable hydration layer. nih.govresearchgate.net The energetics of this hydration are influenced by electrostatic interactions, induction, and charge transfer between the solute and solvent molecules. researchgate.net Quantum chemical calculations on acetic acid and its hydrates have shown that the binding energies of water molecules are significant, indicating strong interactions. nih.gov

Table 1: Key Functional Groups and Their Expected Role in Hydrogen Bonding

| Functional Group | Role in Hydrogen Bonding |

| Carboxylic Acid (-COOH) | Donor (O-H) and Acceptor (C=O) |

| Tertiary Amine (>N-) | Acceptor |

| Sulfone (-SO2-) | Acceptor (O=S=O) |

This table is based on the general principles of hydrogen bonding for the functional groups present in this compound.

The conformational landscape of this compound is determined by the flexibility of the thiomorpholine ring and the rotational freedom of the acetic acid side chain. Computational studies on thiomorpholine and its derivatives indicate that the six-membered ring predominantly adopts a chair conformation to minimize steric strain. mdpi.com The presence of the bulky sulfone group can influence the ring puckering and the preferred orientation of the substituents. cdnsciencepub.com

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the optimized molecular geometry and electronic structure of molecules. For this compound, DFT calculations would reveal bond lengths, bond angles, and dihedral angles with high accuracy. Studies on cyclic sulfones have shown that the S-O bond lengths are typically around 1.46 Å. cdnsciencepub.comresearchgate.net

The electronic structure, including the distribution of electron density and the molecular orbitals, can also be elucidated. The highly electronegative oxygen atoms of the sulfone and carboxylic acid groups are expected to lead to a significant polarization of the molecule. This charge distribution is crucial for understanding its reactivity and intermolecular interactions.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a valuable tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

While specific target proteins for this compound are not explicitly defined in the provided context, molecular docking studies on ligands with similar functional groups can provide insights into its potential interactions. The carboxylic acid moiety is a common feature in many drugs and is known to form strong hydrogen bonds and salt bridges with arginine and lysine (B10760008) residues in protein active sites. mdpi.com The sulfone group, being a good hydrogen bond acceptor, can also contribute significantly to binding affinity. nih.gov

Molecular docking simulations of sulfone-containing compounds have shown their ability to fit into the active sites of enzymes like DNA gyrase and dihydropteroate (B1496061) synthase, forming key hydrogen bonds and hydrophobic interactions. nih.gov The binding affinity, often expressed as a docking score or estimated binding free energy (in kcal/mol), is calculated based on the intermolecular forces between the ligand and the protein.

Table 2: Potential Intermolecular Interactions with Protein Residues

| Functional Group of Ligand | Potential Interacting Protein Residue | Type of Interaction |

| Carboxylic Acid | Arginine, Lysine, Histidine | Salt Bridge, Hydrogen Bond |

| Carboxylic Acid | Serine, Threonine, Asparagine | Hydrogen Bond |

| Sulfone | Arginine, Lysine, Serine | Hydrogen Bond |

| Thiomorpholine Ring | Leucine, Isoleucine, Valine | Hydrophobic Interaction |

This table illustrates potential interactions based on studies of similar functional groups in protein-ligand complexes.

The role of water molecules in the binding pocket is a critical aspect of ligand-protein interactions. Solvation analysis, often performed using computational methods like molecular dynamics simulations or specialized software, helps to understand the displacement of water molecules upon ligand binding and the formation of water-mediated interactions. nih.gov The binding of a ligand to a protein is an entropically driven process, in part due to the release of ordered water molecules from the binding site into the bulk solvent. frontiersin.org

Density Functional Theory (DFT) Applications for Reaction Pathway Elucidation and Stability Predictions

Density Functional Theory (DFT) has emerged as a powerful computational tool in modern chemistry, offering profound insights into the structural, electronic, and energetic properties of molecules. For a compound such as this compound, DFT calculations can be instrumental in elucidating potential reaction pathways and predicting its thermodynamic and kinetic stability. These theoretical investigations provide a molecular-level understanding that complements experimental studies, guiding the synthesis of new derivatives and predicting their behavior.

DFT methods are employed to model the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the detailed mapping of reaction mechanisms, which is crucial for understanding how this compound might participate in chemical transformations. For instance, DFT could be used to explore its decomposition pathways, reactions at the carboxylic acid group, or transformations involving the thiomorpholine dioxide ring. By calculating the activation energies for various potential pathways, researchers can predict the most likely reaction mechanisms under specific conditions.

Furthermore, DFT is highly effective in predicting the relative stability of different conformations of the molecule. The thiomorpholine ring can adopt various conformations, such as chair and boat forms, and the orientation of the acetic acid side chain can also vary. DFT calculations can determine the lowest energy (most stable) conformation, which is critical for understanding the compound's physical and biological properties. The stability of the hydrate form can also be investigated by modeling the interactions between the parent molecule and water molecules.

Below is an interactive data table illustrating the type of data that would be generated from a DFT study on a hypothetical reaction pathway.

| Parameter | Value | Unit |

|---|

Such computational studies on related cyclic sulfone and sulfonamide compounds have demonstrated the reliability of DFT in predicting their chemical behavior. For example, DFT calculations have been used to investigate the radical ring-opening polymerization of cyclic sulfolane (B150427) derivatives, successfully predicting the feasibility of different reaction pathways. Similarly, conformational analyses of sulfones using DFT have provided valuable insights into their stable geometries. These examples underscore the potential of applying similar computational methodologies to gain a deeper understanding of the chemical reactivity and stability of this compound.

Biological Activity and Mechanistic Investigations

In Vitro Biological Evaluation (Excluding Clinical Human Trials)

The 1,1-dioxidothiomorpholino moiety is a key structural component in various synthetic compounds that have been evaluated for their antimicrobial properties. Research has focused on derivatives where this core is linked to other pharmacologically active scaffolds, such as oxazolidinones and benzohydrazides, to assess their efficacy against a range of pathogenic microbes.

One area of investigation involves incorporating the thiomorpholine (B91149) S,S-dioxide group into phenyloxazolidinone structures, a class of antibiotics that includes the drug linezolid. jchemrev.com A study on these novel S,S-dioxide thiomorpholine phenyloxazolidinones identified several potent leads with significant activity against Gram-positive bacteria. jchemrev.com Furthermore, these compounds demonstrated enhanced activity against respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis. nih.gov

Another synthetic approach explored 4-thiomorpholin-4-ylbenzohydrazide derivatives. fortunejournals.com These compounds were tested for their in-vitro antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as for antifungal activity against Aspergillus niger and Candida albicans. fortunejournals.com The results indicated that the antimicrobial efficacy of these derivatives can be significantly influenced by the nature and position of substituents on the benzene (B151609) ring, with lipophilicity and the presence of a nitro group playing important roles in their activity. fortunejournals.com

| Compound Class | Test Organism | Activity Noted |

|---|---|---|

| Thiomorpholine S,S-dioxide phenyloxazolidinones | Gram-positive bacteria | Potent activity identified jchemrev.com |

| Thiomorpholine S,S-dioxide phenyloxazolidinones | Haemophilus influenzae | Enhanced activity observed nih.gov |

| Thiomorpholine S,S-dioxide phenyloxazolidinones | Moraxella catarrhalis | Enhanced activity observed nih.gov |

| 4-Thiomorpholin-4-ylbenzohydrazide derivatives | Staphylococcus aureus (Gram-positive) | Activity observed fortunejournals.com |

| 4-Thiomorpholin-4-ylbenzohydrazide derivatives | Escherichia coli (Gram-negative) | Activity observed fortunejournals.com |

| 4-Thiomorpholin-4-ylbenzohydrazide derivatives | Aspergillus niger (Fungus) | Activity observed fortunejournals.com |

| 4-Thiomorpholin-4-ylbenzohydrazide derivatives | Candida albicans (Fungus) | Activity observed fortunejournals.com |

Compounds featuring the thiomorpholine scaffold have been investigated as inhibitors of various enzymes, highlighting the versatility of this heterocyclic system in drug design. jchemrev.com The 1,1-dioxidothiomorpholino moiety, in particular, is a component of molecules designed to target specific enzymes implicated in metabolic and signaling pathways.

One key area of study is the inhibition of squalene (B77637) synthase, an enzyme involved in cholesterol biosynthesis. jchemrev.com Certain thiomorpholine derivatives have been shown to act as inhibitors of this enzyme, which contributes to their hypolipidemic (lipid-lowering) effects. jchemrev.comnih.govresearchgate.net This inhibition is a plausible mechanism for their ability to reduce the formation of cholesterol. jchemrev.com

Additionally, thiomorpholine-bearing compounds have been designed and synthesized as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and a target for the treatment of type 2 diabetes. jchemrev.comjchemrev.com Other studies have demonstrated that derivatives of thiomorpholine can exhibit inhibitory activity against urease and acetylcholinesterase, indicating the broad potential of this scaffold in targeting diverse enzymatic systems. jchemrev.comjchemrev.com

| Target Enzyme | Compound Class | Relevance |

|---|---|---|

| Squalene Synthase | Thiomorpholine derivatives | Cholesterol biosynthesis, Hypolipidemic activity jchemrev.comnih.gov |

| Dipeptidyl Peptidase IV (DPP-IV) | Thiomorpholine-bearing compounds | Treatment of type 2 diabetes jchemrev.comjchemrev.com |

| Urease | Thiomorpholine derivatives | General enzyme inhibition jchemrev.com |

| Acetylcholinesterase | Thiomorpholine derivatives | Neurological applications jchemrev.com |

The development of new therapeutic agents for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a critical area of research. nih.gov Structural analogues of various heterocyclic compounds are being explored for their trypanocidal activity. While specific studies on 2-(1,1-Dioxidothiomorpholino)acetic acid hydrate (B1144303) are not detailed in the provided results, the investigation of related scaffolds provides insight into the potential of heterocyclic compounds in this domain.

Research into flavanone (B1672756) derivatives, for instance, has shown that these compounds can exhibit promising activity against T. cruzi. nih.gov One study found that a flavanone bearing a nitrofuran moiety was more potent than the reference drug, benznidazole (B1666585). nih.gov Similarly, studies on quinoline (B57606) derivatives identified a compound with a 6-acetamidohexylamino substituent that showed remarkable activity against the epimastigote, trypomastigote, and amastigote forms of the parasite, along with a good selectivity index. nih.gov

The general strategy involves synthesizing and evaluating a series of analogues to understand the structure-activity relationships that govern their efficacy against the parasite. lshtm.ac.ukresearchgate.net For example, the evaluation of synthetic nucleoside analogs led to the identification of eight compounds that were active against the intracellular amastigote form of T. cruzi. nih.gov These studies underscore the importance of screening diverse chemical scaffolds to identify new leads for anti-Chagas disease drug discovery. nih.gov

| Compound Class/Analogue | Target | Key Finding | IC₅₀ Value |

|---|---|---|---|

| Flavanone derivative (with nitrofuran) | Trypanosoma cruzi | More potent than benznidazole nih.gov | Not specified |

| Quinoline derivative (compound 12) | T. cruzi (all forms) | Remarkable improvement in activity nih.gov | Not specified |

| 17-DMAG | T. cruzi amastigotes | Highly potent inhibitory effect nih.govresearchgate.net | 0.27 µmol L⁻¹ nih.govresearchgate.net |

| Benznidazole (Reference Drug) | T. cruzi amastigotes | Reference for comparison nih.govnih.gov | 2.02 µmol L⁻¹ nih.gov / 1.47 µM nih.gov |

| Falcarindiol | T. cruzi | Confirmed anti-trypanosomal activity researchgate.net | 6.8 µM researchgate.net |

Heterocyclic compounds, including those related to the thiomorpholine and acetic acid derivative families, are widely studied for their antioxidant properties. nih.govrsc.orgrsc.org These compounds can mitigate oxidative stress, which is implicated in numerous pathological conditions, by neutralizing reactive oxygen species (ROS). nih.gov

A series of thiomorpholine derivatives were synthesized and found to effectively inhibit the ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids, with some compounds exhibiting IC₅₀ values as low as 7.5 µM. jchemrev.comnih.govresearchgate.net This activity demonstrates their potential to protect cellular membranes from oxidative damage. nih.gov The antioxidant moiety is often incorporated as an N-substituent on the thiomorpholine ring. jchemrev.comresearchgate.net

The antioxidant capacity of these derivatives is often evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. rsc.orgscirp.org Studies on various heterocyclic scaffolds show that structural features, such as the position of hydroxyl groups on a phenyl ring, can significantly influence antioxidant activity. scirp.org For instance, in one study of perimidine derivatives, a compound with an ortho-hydroxyl group on the benzylidene nucleus showed greater antioxidant power than its para-substituted counterpart. scirp.org This highlights the importance of the molecular structure in determining the antioxidant efficacy of acetic acid derivatives and related heterocyclic compounds.

| Compound Class | Assay | Result (IC₅₀) |

|---|---|---|

| Thiomorpholine derivatives | Inhibition of microsomal lipid peroxidation | As low as 7.5 µM jchemrev.comnih.gov |

| Thiomorpholine derivatives | Inhibition of microsomal lipid peroxidation | As low as 1.4 µM researchgate.net |

| Heterocyclic Compound 3 (Shalaby et al.) | DPPH radical scavenging | 93.4 µM rsc.org |

| Vitamin C (Reference) | DPPH radical scavenging | 141.9 µM rsc.org |

Structure-Activity Relationship (SAR) Analysis of the 1,1-Dioxidothiomorpholino-acetic Acid Scaffold

The biological activity of compounds containing the 1,1-dioxidothiomorpholino-acetic acid scaffold and related structures is highly dependent on their specific molecular architecture. Structure-activity relationship (SAR) analysis reveals how modifications to different parts of the molecule can enhance potency and selectivity for a particular biological target. frontiersin.orgnih.gov

In the context of antimicrobial agents, SAR studies of thiomorpholine S,S-dioxide phenyloxazolidinones indicated a preference for small, lipophilic groups at the C-5 position of the oxazolidinone ring to achieve good in vitro potency against Gram-positive bacteria. jchemrev.com For anti-parasitic compounds, SAR analysis is crucial for optimizing activity against organisms like Trypanosoma cruzi. For example, in a series of nitrofurantoin (B1679001) analogs, trypanocidal activity was found to be related to the length of an alkyl chain and the electronegativity of substituents. mdpi.com Specifically, activity increased with longer alkyl chains (up to a certain point) and with the presence of electron-withdrawing groups on a phenyl ring. mdpi.com

Role of the Sulfone and Carboxylic Acid Groups in Molecular Recognition and Receptor Binding

The molecular architecture of 2-(1,1-Dioxidothiomorpholino)acetic acid hydrate features two key functional groups that are pivotal in its potential interactions with biological targets: the sulfone group and the carboxylic acid group. The interplay of these groups dictates the compound's physicochemical properties and its capacity for molecular recognition and receptor binding.

The sulfone group , a sulfur atom double-bonded to two oxygen atoms, is a significant contributor to the molecule's polarity and its ability to act as a hydrogen bond acceptor. The oxygen atoms of the sulfone are potent hydrogen bond acceptors, enabling the formation of strong, directional interactions with hydrogen bond donors on a receptor, such as the amide protons of peptide backbones or the hydroxyl groups of amino acid side chains like serine, threonine, and tyrosine. The highly oxidized state of the sulfur atom also renders the sulfone group chemically stable and resistant to metabolic degradation. Furthermore, the rigid geometry of the sulfone can serve as a structural scaffold, orienting other parts of the molecule for optimal binding.

The carboxylic acid group is a versatile functional group in drug design, capable of acting as both a hydrogen bond donor and acceptor. In its protonated state, the hydroxyl group can donate a hydrogen bond, while the carbonyl oxygen can accept one. Upon deprotonation at physiological pH, the resulting carboxylate anion is a strong hydrogen bond acceptor and can participate in potent electrostatic interactions, or salt bridges, with positively charged residues on a receptor, such as lysine (B10760008), arginine, and histidine. The presence of a carboxylic acid often enhances the aqueous solubility of a compound, a critical factor for its pharmacokinetic profile. The combination of the sulfone and carboxylic acid groups suggests that this compound has the potential to engage in a network of hydrogen bonds and electrostatic interactions, which are fundamental to high-affinity receptor binding.

To illustrate the potential interactions, the following table summarizes the types of bonds these functional groups can form with amino acid residues in a hypothetical receptor binding pocket.

| Functional Group | Interaction Type | Potential Interacting Amino Acid Residues |

| Sulfone | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Tryptophan, Histidine |

| Carboxylic Acid (protonated) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine, Tyrosine, Main-chain carbonyls |

| Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Lysine, Arginine, Histidine | |

| Carboxylic Acid (deprotonated) | Electrostatic (Ionic) | Lysine, Arginine, Histidine |

| Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Lysine, Arginine, Histidine |

Elucidation of Molecular Mechanisms of Action (Non-Clinical)

As of the latest available data, there are no published non-clinical studies that specifically elucidate the molecular mechanisms of action for this compound. The absence of such research means that its biological targets and the downstream signaling pathways it may modulate remain unknown.

For instance, many enzyme inhibitors feature charged or polar groups that interact with the active site. The carboxylic acid of this compound could mimic a substrate or interact with a catalytic residue. Similarly, the sulfone group could confer specificity for a particular binding pocket.

Future non-clinical studies would be essential to determine the biological activity of this compound. Such investigations would typically begin with broad screening assays to identify any potential biological effects, followed by more focused studies to identify the specific molecular target and elucidate the mechanism of action. Techniques such as affinity chromatography, molecular docking, and various biochemical and cell-based assays would be instrumental in this process.

The following table outlines potential non-clinical research approaches that could be used to investigate the molecular mechanism of this compound.

| Research Approach | Objective | Potential Techniques |

| Target Identification | To identify the specific biological molecule(s) that the compound binds to. | Affinity Chromatography-Mass Spectrometry, Chemical Proteomics, Yeast Three-Hybrid System. |

| Binding Characterization | To quantify the binding affinity and kinetics of the compound to its target. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Radioligand Binding Assays. |

| Functional Assays | To determine the effect of the compound on the function of its target and downstream pathways. | Enzyme activity assays, Cell-based reporter assays, Electrophysiology (for ion channels), Gene expression analysis. |

| Structural Biology | To determine the three-dimensional structure of the compound bound to its target. | X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM), Nuclear Magnetic Resonance (NMR) Spectroscopy. |

| In Vivo Studies | To evaluate the pharmacological effects of the compound in animal models. | Disease-specific animal models, Pharmacokinetic and pharmacodynamic studies. |

Without empirical data from such studies, any discussion of the molecular mechanism of action for this compound remains speculative.

Derivatization Strategies for Analytical and Research Applications

Method Development for Enhanced Detection and Quantification

The development of a derivatization method requires careful selection of a reagent that reacts efficiently and specifically with the target functional group—in the case of 2-(1,1-Dioxidothiomorpholino)acetic acid hydrate (B1144303), the primary target is the carboxylic acid group.

Direct GC-MS analysis of polar, non-volatile compounds like carboxylic acids is often impractical. researchgate.net Derivatization is a necessary step to convert them into more volatile and thermally stable forms suitable for gas-phase analysis. nih.govnih.gov

Pentafluorobenzyl bromide (PFBBr)

Pentafluorobenzyl bromide is a versatile and widely used derivatization agent for compounds containing acidic protons, particularly carboxylic acids. nih.gov The reaction involves the alkylation of the carboxylate anion to form a pentafluorobenzyl (PFB) ester. This process significantly increases the volatility of the analyte.

A key advantage of PFBBr is the introduction of the highly electronegative pentafluorobenzyl group, which makes the resulting derivative exceptionally sensitive to electron capture negative chemical ionization (ECNCI-MS). nih.govnih.gov This technique can achieve extremely low detection limits, making it ideal for trace analysis. nih.gov The derivatization is typically performed in a non-aqueous solvent with a base catalyst to facilitate the reaction. mdpi.com

Table 1: General Reaction Conditions for PFBBr Derivatization of Carboxylic Acids

| Parameter | Condition | Rationale | Citation |

|---|---|---|---|

| Reagent | Pentafluorobenzyl bromide (PFBBr) | Forms volatile PFB esters with high electron affinity. | nih.gov |

| Catalyst | Organic base (e.g., N,N-diisopropylethylamine) | Facilitates deprotonation of the carboxylic acid. | mdpi.com |

| Solvent | Anhydrous acetonitrile (B52724) or similar | Provides a non-aqueous environment for the reaction. | mdpi.com |

| Temperature | 30-60 °C | Provides energy to overcome the activation barrier without degrading the analyte. | mdpi.com |

| Time | 60 minutes | Allows for the reaction to proceed to completion. | mdpi.com |

Trimethylsulfonium hydroxide (B78521) (TMSH)

Trimethylsulfonium hydroxide is another effective reagent for the derivatization of acidic compounds, including carboxylic acids, for GC-MS analysis. nih.govresearchgate.net TMSH acts as a strong methylating agent in a process known as thermally assisted hydrolysis and methylation, or pyrolysis-methylation. When injected into the hot GC inlet, TMSH rapidly and quantitatively converts carboxylic acids into their corresponding fatty acid methyl esters (FAMEs). nih.govresearchgate.net

This method is valued for its speed and simplicity, often requiring minimal sample handling and eliminating the need for lengthy incubation steps. nih.gov Modern analytical workflows have incorporated TMSH into automated, high-throughput systems where a robotic autosampler performs the derivatization online, immediately before injection. nih.govresearchgate.net This approach reduces manual labor, minimizes sample degradation, and improves data reproducibility compared to manual batch derivatization. nih.govnih.gov

Table 2: Comparison of Manual vs. Automated TMSH Derivatization for Fatty Acid Profiling

| Feature | Manual Derivatization | Automated Online Derivatization | Citation |

|---|---|---|---|

| Sample Handling | High (multiple offline steps) | Minimal (performed by autosampler) | nih.govnih.gov |

| Throughput | Low (small batches) | High (continuous, overlapping sequence) | nih.govresearchgate.net |

| Reproducibility (%RSD) | Good (often <20%) | Excellent (improved in many cases) | nih.govnih.gov |

| Time per 100 Samples | ~40 hours | ~34 hours | researchgate.net |

| Potential for Degradation | Higher due to longer incubation/wait times | Lower due to immediate injection post-derivatization | nih.gov |

For LC-MS, derivatization is employed not to increase volatility, but to improve performance in other key areas. The primary goals are to enhance ionization efficiency (especially in electrospray ionization, ESI), increase retention on reversed-phase columns, and introduce a chemical tag that produces a specific, high-intensity fragment ion for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) analysis. bioanalysis-zone.comnih.govnih.gov

2,4-dinitrophenylhydrazine (DNPH)

2,4-dinitrophenylhydrazine is a classic derivatizing reagent that specifically targets carbonyl functional groups (aldehydes and ketones). nih.gov It reacts to form stable 2,4-dinitrophenylhydrazone derivatives, which can be readily analyzed by HPLC with UV or MS detection. nih.gov While highly effective for carbonyls, DNPH is not a suitable reagent for the derivatization of the carboxylic acid group in 2-(1,1-Dioxidothiomorpholino)acetic acid hydrate, as it does not react with carboxylic acids under standard conditions. researchgate.net Although some studies have reported reactions with carboxylic acids under specific, adjusted conditions, its primary and reliable use remains for aldehydes and ketones. nih.govresearchgate.net

N,N-dimethylaminoethylamine (DMED) / N,N-diethyl ethylene (B1197577) diamine (DEEA)

Reagents like N,N-dimethylaminoethylamine (DMED) are highly effective for derivatizing carboxylic acids for LC-MS/MS analysis. nih.gov These reagents contain a primary amine that is coupled to the carboxylic acid group using a coupling agent (e.g., a carbodiimide), forming a stable amide bond. nih.gov

The key feature of DMED is the tertiary amine group at the other end of the molecule. This group is easily protonated, leading to a significant enhancement in signal intensity in positive-ion ESI-MS. nih.gov This strategy transforms weakly ionizing acidic compounds into strongly ionizing basic derivatives. Furthermore, these derivatives often exhibit predictable fragmentation patterns, which is advantageous for developing sensitive and specific MRM methods. nih.gov A related strategy uses pairs of reagents, such as DMED ("light") and its analogue N,N-diethyl ethylene diamine (DEEA, "heavy"), for isotope-free dual derivatization methods aimed at relative quantification in complex samples. nih.gov

Table 3: Advantages of DMED-type Derivatization for LC-MS Analysis of Carboxylic Acids

| Advantage | Description | Citation |

|---|---|---|

| Enhanced Ionization | Introduces a readily protonated tertiary amine, significantly boosting signal in positive-ion ESI. | nih.gov |

| Improved Sensitivity | Allows for detection at very low concentrations, with limits of detection in the femtomole range. | nih.gov |

| Better Chromatography | Can improve retention of small, polar acids on reversed-phase columns. | nih.gov |

| Specific Fragmentation | Derivatives yield characteristic product ions, enabling highly selective MRM/SRM assays. | nih.gov |

| Broad Applicability | Effective for a wide range of carboxylic acids, including short-chain fatty acids and their derivatives. | nih.gov |

Application of Derivatization in Complex Biological or Environmental Matrices

The true utility of derivatization is demonstrated in its application to complex biological (e.g., plasma, urine, tissue) and environmental (e.g., water, soil) samples, where high levels of interfering compounds can mask the analyte signal. rsc.orgnih.gov

GC-MS Applications:

Derivatization-GC-MS methods are frequently used for trace analysis in challenging matrices. For instance, PFBBr derivatization has been successfully used to quantify short-chain fatty acids in fecal samples and methylmalonic acid in human urine, enabling the study of metabolic markers. mdpi.commsu.edu In environmental science, this technique is applied to measure trace levels of carboxylic acids in atmospheric samples and various pollutants in water. nih.gov The high selectivity of NCI-MS detection for PFB derivatives minimizes interference from the complex matrix, allowing for accurate quantification. nih.gov Similarly, TMSH-based methylation has been applied to fatty acid profiling in a variety of biological matrices, from microorganisms to human samples, and for the analysis of oils in historical works of art. nih.govresearchgate.net

LC-MS Applications:

In clinical and biological research, derivatization with reagents like DMED has enabled the sensitive quantification of short-chain fatty acids in intestinal content, which are important markers for studying the gut microbiome and its effect on health and disease. nih.gov The enhanced sensitivity allows for analysis with small sample volumes. nih.gov Isotope-free dual derivatization using DMED and DEEA has been employed to quantify fecal short-chain fatty acids in studies comparing healthy individuals with hepatocellular carcinoma patients, demonstrating the method's robustness in complex clinical samples. nih.gov These methods are crucial for metabolomics and biomarker discovery, where reliable measurement of low-abundance polar metabolites is essential. rsc.orgresearchgate.net

Table 4: Summary of Derivatization Applications in Complex Matrices

| Technique | Reagent | Matrix Examples | Application Goal | Citation |

|---|---|---|---|---|

| GC-MS | PFBBr | Human Urine, Fecal Samples, Air, Water | Trace quantification of acidic metabolites and pollutants. | nih.govmdpi.commsu.edu |

| GC-MS | TMSH | Biological Tissues, Oils, Soil | High-throughput fatty acid profiling. | nih.govresearchgate.netmdpi.com |

| LC-MS/MS | DMED/DEEA | Fecal/Intestinal Contents, Saliva, Plasma | Sensitive quantification of carboxylic acids for metabolomics and biomarker studies. | nih.govnih.govnih.gov |

Future Research Directions

Exploration of Novel Synthetic Pathways for Improved Yield and Selectivity

The development of efficient and sustainable synthetic methodologies is paramount for the advancement of chemical research. Future efforts in the synthesis of 2-(1,1-Dioxidothiomorpholino)acetic acid hydrate (B1144303) and its analogs should focus on novel pathways that offer improved yields, enhanced selectivity, and environmentally benign conditions.

Current synthetic approaches often involve the oxidation of the thiomorpholine (B91149) ring and subsequent N-alkylation. While effective, these methods can sometimes be limited by harsh reaction conditions or the generation of byproducts. Researchers are encouraged to explore alternative strategies, such as those highlighted in the table below, which could offer significant advantages.

Table 1: Potential Novel Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Flow Chemistry | Improved reaction control, enhanced safety for handling energetic intermediates, potential for higher yields and purity. | Initial setup costs, optimization of flow parameters. |

| Solid-Phase Synthesis | Facilitated purification, potential for combinatorial library synthesis. | Resin compatibility, cleavage conditions. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope. |

| Photochemical Methods | Unique reactivity patterns, potential for novel bond formations. | Specialized equipment, quantum yield optimization. |

By investigating these and other innovative synthetic routes, chemists can facilitate the large-scale and cost-effective production of 2-(1,1-Dioxidothiomorpholino)acetic acid hydrate, making it more accessible for extensive research.

Advanced Computational Studies for Rational Drug Design and Material Science Applications

The application of computational chemistry has become an indispensable tool in modern scientific research, accelerating the discovery and development of new molecules with desired properties. For this compound, advanced computational studies can provide profound insights into its structure, reactivity, and potential interactions with biological targets or material interfaces.

In the realm of rational drug design, computational methods can be employed to predict the binding affinity and mode of interaction of derivatives of this compound with various biological targets. Techniques such as molecular docking and molecular dynamics simulations can help in identifying key structural features responsible for biological activity, thereby guiding the synthesis of more potent and selective compounds.

Table 2: Computational Approaches and Their Applications

| Computational Method | Application in Drug Design | Application in Material Science |

| Molecular Docking | Predicting binding poses and affinities to biological targets. | Simulating interactions with surfaces and polymers. |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes and conformational changes. | Investigating the dynamic behavior of the molecule within a material matrix. |

| Quantum Mechanics (QM) Calculations | Determining electronic properties, reactivity, and reaction mechanisms. | Predicting electronic and optical properties of materials incorporating the compound. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict biological activity based on chemical structure. | Correlating molecular structure with material properties. |

Furthermore, in material science, computational modeling can be used to predict how the incorporation of this molecule might influence the properties of polymers or other materials, opening avenues for its use in the development of novel functional materials.

Identification of New Biological Targets and Potential Research Applications

The thiomorpholine scaffold and its oxidized form are present in a number of biologically active compounds, suggesting a broad range of potential pharmacological activities. Future research should aim to identify novel biological targets for this compound and its derivatives, thereby expanding its potential therapeutic applications.

The diverse biological activities reported for thiomorpholine-containing molecules include anti-inflammatory, antimicrobial, and anticancer properties. High-throughput screening of this compound against a wide array of biological targets, such as enzymes and receptors, could uncover previously unknown activities.

Table 3: Potential Biological Activities for Investigation

| Biological Target Class | Potential Therapeutic Area | Rationale |

| Kinases | Oncology, Inflammation | The morpholine (B109124) ring is a common scaffold in kinase inhibitors. |

| Proteases | Infectious Diseases, Oncology | Cyclic sulfones have been investigated as protease inhibitors. |

| G-protein coupled receptors (GPCRs) | Various therapeutic areas | The structural features may allow for specific interactions with GPCR binding pockets. |

| Ion Channels | Neurology, Cardiology | Modulation of ion channel activity is a key mechanism for many drugs. |

Systematic biological evaluation, coupled with the computational studies mentioned in the previous section, will be crucial in elucidating the mechanism of action and identifying the most promising therapeutic avenues for this class of compounds. The cyclic sulfone moiety, in particular, is a strong hydrogen bond acceptor which can facilitate interactions with biological targets.

Development of High-Throughput Screening Methodologies for Structure-Activity Relationship Expansion

To efficiently explore the chemical space around the this compound scaffold, the development of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid testing of large libraries of compounds, accelerating the identification of hits and the subsequent elucidation of structure-activity relationships (SAR).

The synthesis of a focused library of derivatives, where different substituents are systematically introduced at various positions of the thiomorpholine ring and the acetic acid side chain, will be a critical first step. These libraries can then be screened against the identified biological targets to determine how structural modifications influence activity.

Table 4: Key Aspects of HTS and SAR Expansion

| Aspect | Description | Importance |

| Library Design | Creation of a diverse set of analogs with systematic structural variations. | To comprehensively probe the chemical space and identify key structural determinants of activity. |

| Assay Development | Miniaturization and automation of biological assays for rapid screening. | To enable the efficient testing of thousands of compounds in a cost-effective and timely manner. |

| Data Analysis | Computational analysis of screening data to identify trends and build SAR models. | To translate raw data into meaningful insights that guide the next round of synthesis and optimization. |

| Hit-to-Lead Optimization | Iterative process of chemical modification and biological testing to improve the potency, selectivity, and pharmacokinetic properties of initial hits. | To develop promising lead compounds with the potential for further preclinical and clinical development. |

The insights gained from these SAR studies will be invaluable for the rational design of second-generation compounds with improved efficacy and safety profiles. The integration of combinatorial chemistry, HTS, and computational modeling will create a powerful platform for unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(1,1-Dioxidothiomorpholino)acetic acid hydrate?

- Answer : The synthesis typically involves coupling reactions using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and triethylamine (Et₃N) in polar aprotic solvents such as DMF. For example, thiomorpholine derivatives are functionalized via nucleophilic substitution or amidation, followed by oxidation to introduce the sulfone group (1,1-dioxidothiomorpholino). Purification is often achieved via reversed-phase HPLC, as demonstrated in multi-step syntheses of structurally related compounds .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

- Answer : Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation pathways.

- X-ray Crystallography : SHELXL/SHELX suites are used for resolving crystal structures, particularly for verifying sulfone geometry and hydrogen-bonded hydrate networks .

Q. How can researchers assess the purity and stability of the hydrate form under varying conditions?

- Answer : Dynamic vapor sorption (DVS) studies evaluate hygroscopicity, while thermogravimetric analysis (TGA) monitors dehydration kinetics. High-performance liquid chromatography (HPLC) with charged aerosol detection (CAD) quantifies impurities. Stability under pH gradients (e.g., 2–12) is tested via forced degradation studies using aqueous buffers .

Advanced Research Questions

Q. What strategies are employed to optimize the bioavailability of 2-(1,1-Dioxidothiomorpholino)acetic acid derivatives in pharmacokinetic studies?

- Answer : Structural modifications include:

- Salt Formation : Methanesulfonate salts improve solubility (e.g., GSK3640254, a related HIV-1 maturation inhibitor).

- PEGylation : Introducing polyethyleneglycol (PEG) moieties enhances aqueous stability, as seen in tert-butyl ester derivatives of PEG-functionalized acetic acids .

- Prodrug Design : Esterification of the carboxylic acid group mitigates rapid renal clearance .

Q. How does the sulfone group in the thiomorpholino moiety influence bioactivity in antiviral agents?

- Answer : The 1,1-dioxidothiomorpholino group enhances hydrogen-bonding interactions with viral protease active sites, as observed in HIV-1 maturation inhibitors like GSK3532795. Structure-activity relationship (SAR) studies reveal that sulfone oxidation increases metabolic stability compared to thioether precursors. Computational docking (e.g., Glide SP mode) further validates binding affinity to Gag polyprotein targets .

Q. What experimental approaches are used to investigate the ADME (Absorption, Distribution, Metabolism, Excretion) profile of this compound?

- Answer :

- Radiolabeled Tracers : ¹⁴C-labeled analogs track systemic distribution in preclinical models.

- LC-MS/MS : Quantifies plasma/tissue concentrations and identifies metabolites (e.g., glucuronide conjugates).

- Caco-2 Assays : Measure intestinal permeability and efflux ratios to predict oral absorption .

Q. How do researchers resolve crystallographic challenges posed by the hydrate form during structure determination?

- Answer : Single-crystal X-ray diffraction with SHELXL refines disordered water molecules using constraints (ISOR/DFIX). Low-temperature (100 K) data collection minimizes thermal motion artifacts. For hydrates prone to desolvation, oil-coating techniques preserve crystal integrity during mounting .

Methodological Considerations

Q. What computational tools are recommended for modeling interactions between this compound and biological targets?

- Answer : Molecular dynamics (MD) simulations (e.g., AMBER, GROMACS) assess binding kinetics, while density functional theory (DFT) calculates sulfone group electrostatic potentials. Schrödinger’s Maestro Suite aids in docking studies, and QSAR models prioritize derivatives for synthesis .

Q. How can contradictory solubility data between experimental and computational predictions be reconciled?

- Answer : Validate in silico predictions (e.g., COSMO-RS, ALOGPS) with shake-flask solubility assays under controlled pH and ionic strength. Discrepancies often arise from hydrate-anhydrate phase transitions, requiring PXRD (powder X-ray diffraction) to confirm solid-state forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。